

An In-depth Technical Guide to the Downstream Signaling Pathway Effects of 1D228

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Compound of Interest

Compound Name: 1D228

Cat. No.: B12371235

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Abstract

Compound **1D228** is a novel and potent small molecule inhibitor targeting both the c-Mesenchymal-Epithelial Transition Factor (c-Met) and Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases.[1][2] Mechanistic studies have revealed that by inhibiting the phosphorylation of c-Met and TRK, **1D228** effectively blocks their downstream signaling cascades, leading to significant anti-tumor activity.[1][2] This technical guide provides a comprehensive overview of the downstream signaling effects of **1D228**, including its impact on key cellular pathways, quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Core Mechanism of Action

1D228 functions as a dual inhibitor of c-Met and TRK kinases.[1] The primary mechanism of action is the inhibition of autophosphorylation of these receptors, which is a critical step in the activation of their downstream signaling pathways.[1][2] This inhibition has been demonstrated to be effective in various cancer cell lines, particularly those with high expression of c-Met and TRK.[1]

Downstream Signaling Pathways Modulated by 1D228

The inhibition of c-Met and TRK phosphorylation by **1D228** leads to the modulation of several critical downstream signaling pathways that are central to cancer cell proliferation, survival, and angiogenesis.

RAS/MAPK, PI3K/AKT, and PLC γ Pathways

Neurotrophins activate TRK receptors, leading to the activation of the RAS/MAPKs, PI3K/AKT, and PLC γ pathways, which regulate cell proliferation, differentiation, and apoptosis.^[1] By inhibiting TRK phosphorylation, **1D228** effectively dampens the signaling through these cascades.

1D228 Inhibition of TRK Downstream Signaling Pathways.

Cell Cycle Regulation

KEGG enrichment analysis has shown that **1D228** is involved in the regulation of the cell cycle.^[1] Specifically, **1D228** induces a G0/G1 phase cell cycle arrest in a dose-dependent manner.^[1] This is achieved through the inhibition of Cyclin D1, a key regulatory protein for the G1 to S phase transition.^{[1][3]}

Mechanism of **1D228**-induced G0/G1 Cell Cycle Arrest.

Apoptosis Induction

1D228 treatment has been shown to induce apoptosis in cancer cells.^{[1][2]} This is evidenced by an increase in cleaved caspase-3, a key executioner caspase in the apoptotic pathway.^[1]

NF- κ B Signaling Pathway

Pathway analysis has indicated that genes affected by **1D228** treatment are clustered in the NF- κ B signaling pathway, suggesting that **1D228** also modulates this pathway to exert its anti-tumor effects.^[1]

Quantitative Data Summary

The anti-tumor efficacy of **1D228** has been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity of **1D228**

Kinase	IC50 (nM)
TRKA	111.5
TRKB	23.68
TRKC	25.48

Data from HTRF kinase assay.[\[1\]](#)

Table 2: In Vivo Anti-Tumor Efficacy of 1D228

Tumor Model	Treatment	TGI (%)
Gastric (MKN45 Xenograft)	1D228 (8 mg/kg/d)	94.8
Gastric (MKN45 Xenograft)	Tepotinib (8 mg/kg/d)	67.61
Liver (MHCC97H Xenograft)	1D228 (4 mg/kg/d)	93.4
Liver (MHCC97H Xenograft)	Tepotinib (4 mg/kg/d)	63.9

TGI: Tumor Growth Inhibition.[\[2\]](#)

Table 3: Effect of 1D228 on Apoptosis

Cell Line	Treatment	Apoptosis (%)
MHCC97H	1D228	53-75
MHCC97H	Control	5

Apoptosis measured by Annexin V and PI staining.[\[1\]](#)

Detailed Experimental Protocols

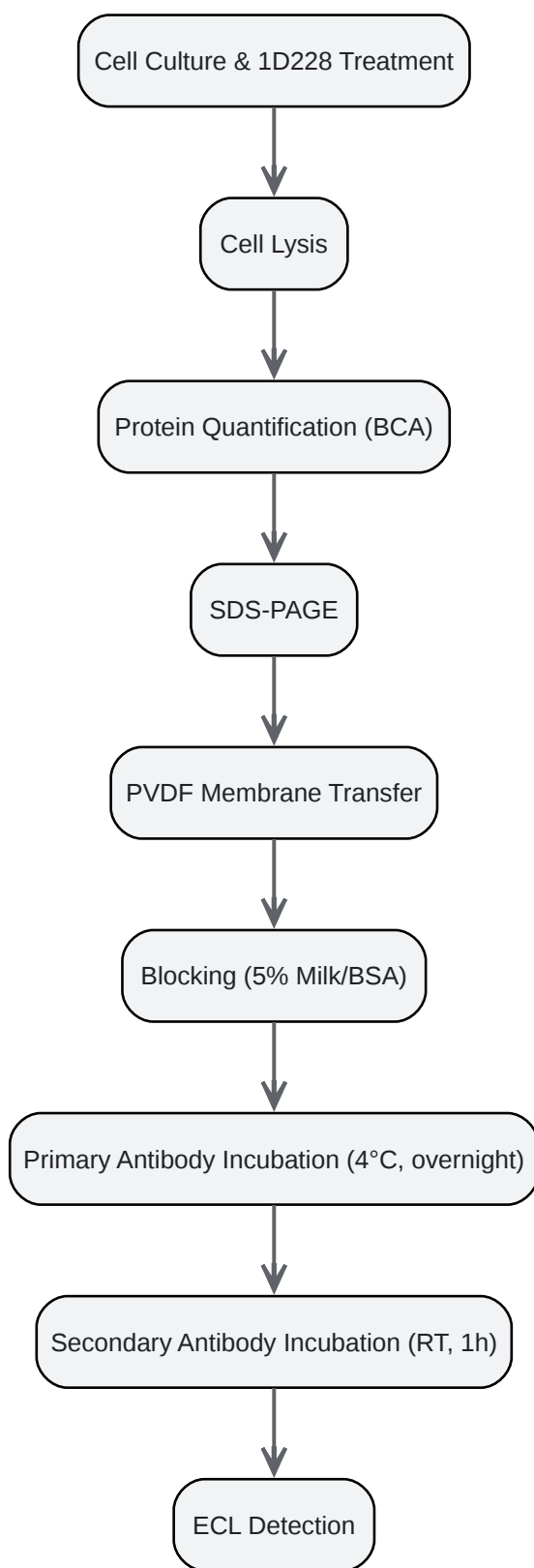
The following are detailed methodologies for key experiments cited in the evaluation of **1D228**'s downstream signaling effects.

Western Blot Analysis for Protein Phosphorylation

Objective: To determine the phosphorylation status of c-Met, TRK, and downstream signaling proteins.

Methodology:

- **Cell Culture and Treatment:** Plate cancer cells (e.g., MKN45, MHCC97H) and grow to 70-80% confluency. Treat cells with varying concentrations of **1D228** for a specified time.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine protein concentration using a BCA assay.
- **SDS-PAGE and Transfer:** Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane overnight at 4°C with primary antibodies against p-c-Met, c-Met, p-TRK, TRK, Cyclin D1, cleaved caspase-3, and a loading control (e.g., β-actin).
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize protein bands using an ECL chemiluminescence detection system.



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Western Blot Experimental Workflow.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of **1D228** on cell cycle distribution.

Methodology:

- Cell Culture and Treatment: Seed cells (e.g., MHCC97H, MKN45) and treat with **1D228** for 24-48 hours.
- Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.

In Vitro Angiogenesis (Tube Formation) Assay

Objective: To evaluate the effect of **1D228** on the tube-forming ability of endothelial cells.

Methodology:

- Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
- Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated plate in the presence of varying concentrations of **1D228**.
- Incubation: Incubate the plate for 4-6 hours at 37°C to allow for tube formation.
- Imaging and Analysis: Visualize the tube-like structures using a microscope and quantify the total tube length and number of branch points.

Conclusion

1D228 is a promising dual inhibitor of c-Met and TRK with potent anti-tumor activity demonstrated in preclinical models. Its mechanism of action involves the simultaneous blockade of multiple critical downstream signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis. The quantitative data and detailed methodologies provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics targeting the c-Met and TRK signaling axes.

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